Bienvenue dans la boutique en ligne BenchChem!

Artemisic acid

Antimicrobial Tuberculosis Natural Products

Procure Artemisic acid for dual research utility: as the cost-effective starting material for artemisinin semi-synthesis (8–10× higher natural abundance vs. artemisinin) and as a differentiated bioactive probe. It exhibits uniquely superior anti-mycobacterial potency (MIC 250 µg/mL vs. artemisinin's 1000 µg/mL), a distinct ctDNA groove-binding mode (vs. DHAA's electrostatic binding), and quantifiable anti-adipogenic activity at 200 µM in hAMSCs via C/EBPδ and PPARγ downregulation. Substituting with artemisinin, DHAA, or arteannuin B will not yield equivalent experimental outcomes. Select the probe matched to your specific target pathway.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 80286-58-4
Cat. No. B190606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtemisic acid
CAS80286-58-4
SynonymsArtemisinic acid;  4,11(13)-Amorphadien-12-oic acid;  Artemisic acid
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)O
InChIInChI=1S/C15H22O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10,12-14H,3-7H2,1-2H3,(H,16,17)/t10-,12+,13+,14+/m1/s1
InChIKeyPLQMEXSCSAIXGB-SAXRGWBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artemisic Acid (CAS 80286-58-4): Procurement Considerations for a Versatile Sesquiterpene Precursor and Bioactive Scaffold


Artemisic acid (also referred to as artemisinic acid or arteannuic acid) is an amorphane-type sesquiterpene monocarboxylic acid (C15H22O2, MW 234.33) isolated predominantly from Artemisia annua L. . It is recognized as the immediate biogenetic precursor to the endoperoxide-containing antimalarial drug artemisinin . Beyond its well-established role in semi-synthesis, this compound has been independently identified as a bioactive molecule with distinct pharmacological activities, including anti-adipogenic effects in human mesenchymal stem cells [1] and anti-mycobacterial activity [2]. For scientific and industrial users, artemisic acid represents a dual-purpose research tool: a starting material for the synthesis of artemisinin and related derivatives, and a subject of investigation for its intrinsic biological properties.

Why Artemisic Acid Cannot Be Replaced by Its Structural Analogs or End-Products in Specific Research Contexts


The interchangeability of artemisic acid with its closest analogs—artemisinin, dihydroartemisinic acid (DHAA), or arteannuin B—is limited by pronounced differences in target potency, mechanism of action, and molecular binding profiles. For instance, artemisic acid exhibits antimalarial activity (IC50 ~62-78 µM) that is >2,800-fold weaker than artemisinin (IC50 ~22 nM) [1]. Conversely, in certain non-antimalarial applications, such as the inhibition of M. smegmatis, artemisic acid demonstrates superior potency (MIC 250 µg/mL) compared to artemisinin (MIC 1000 µg/mL) [2]. Furthermore, its interaction with ctDNA is characterized by groove binding, a mode distinct from the electrostatic interactions of its reduced analog DHAA, which may translate to different downstream effects on DNA stability and gene expression [3]. These divergent quantitative profiles underscore that substituting artemisic acid with a related compound will not yield equivalent experimental outcomes and must be carefully considered based on the specific research question.

Head-to-Head Quantitative Evidence: Artemistic Acid's Differentiated Performance Profile


Anti-Mycobacterial Potency: Artemistic Acid Outperforms Artemisinin and Deoxyartemisinin

Against the model organism *Mycobacterium smegmatis*, artemisic acid demonstrates superior antibacterial activity. Its Minimum Inhibitory Concentration (MIC) of 250 μg/mL is 2-fold more potent than that of deoxyartemisinin (MIC 500 μg/mL) and 4-fold more potent than that of the clinical antimalarial drug artemisinin (MIC 1000 μg/mL) [1].

Antimicrobial Tuberculosis Natural Products

In Vitro Cytotoxicity Profile: A Distinct Potency and Binding Mode Differentiates Artemistic Acid from Dihydroartemisinic Acid

A comparative MTT assay on HCT116 colon cancer cells revealed a distinct cytotoxicity profile. Artemistic acid (AA) exhibits an IC50 of 92.78 μM, placing it between the more potent dihydroartemisinic acid (DHAA, IC50: 50.49 μM) and artemisinin (ART, IC50: 59.52 μM). Critically, spectroscopic and voltammetric analyses confirm that artemisic acid binds to ctDNA via groove binding, a mechanism distinct from the electrostatic interaction of DHAA [1].

Cancer Cytotoxicity DNA Binding

Antimalarial Activity: Quantifying the Functional Trade-Off for the Biosynthetic Precursor

As a biosynthetic precursor, artemisic acid exhibits significantly weaker intrinsic antimalarial activity compared to the end-product artemisinin. In direct head-to-head assays, artemisic acid shows IC50 values of 77.8 µM against the chloroquine-sensitive HB3 strain and 61.6 µM against the multidrug-resistant Dd2 strain of *Plasmodium falciparum* [1]. This is over three orders of magnitude less potent than artemisinin (IC50: ~22 nM) [1].

Antimalarial Plasmodium Pharmacology

Anti-Adipogenic Activity: A Quantitative Profile Independent of the Artemisinin Endoperoxide Pharmacophore

In human adipose tissue-derived mesenchymal stem cells (hAMSCs), artemisic acid exhibits a clear, dose-dependent inhibition of adipogenesis. It decreases triglyceride levels and glycerol-3-phosphate dehydrogenase (GPDH) activity across a 50-400 µM concentration range and achieves significant inhibition of adipocyte differentiation at 200 µM . This is mediated by a reduction in the expression of C/EBPδ via JNK inhibition [1].

Metabolic Disease Adipogenesis Stem Cells

Natural Abundance and Supply Chain Advantage: A Favorable Precursor Stoichiometry

A critical, quantifiable advantage for industrial and semi-synthetic applications is the natural abundance of artemisic acid. In Artemisia annua L., the content of artemisinic acid is consistently 8- to 10-fold higher than that of artemisinin [1]. This high natural titers make it a more economical and sustainable starting material for the biotechnological or chemical production of artemisinin and other derivatives compared to direct extraction of the lower-yielding artemisinin.

Natural Product Chemistry Sourcing Semi-synthesis

Validated Application Scenarios for Artemistic Acid (CAS 80286-58-4) Based on Quantitative Evidence


Semi-Synthesis of Artemisinin and Related Antimalarials

Artemisic acid is the immediate biogenetic precursor for the semi-synthesis of artemisinin. Its 8- to 10-fold higher natural abundance relative to artemisinin makes it the preferred, cost-effective starting material for chemical or biotechnological production of this essential antimalarial drug [1].

Investigating Mycobacterial Inhibition and Anti-Tuberculosis Drug Discovery

Artemisic acid's superior potency against *M. smegmatis* (MIC 250 μg/mL) compared to both artemisinin (1000 μg/mL) and deoxyartemisinin (500 μg/mL) positions it as a lead scaffold for anti-mycobacterial drug discovery programs targeting *Mycobacterium* species, including potential applications in tuberculosis research [2].

Probing DNA-Drug Interactions in Cancer Biology

The distinct groove-binding mechanism of artemisic acid with ctDNA, as opposed to the electrostatic binding of its analog DHAA, makes it a valuable tool compound for studying the relationship between molecular structure, DNA binding mode, and resultant cytotoxicity in cancer cell lines such as HCT116 [3].

Investigating Metabolic Disease Pathways and Adipogenesis

Artemisic acid's quantifiable inhibition of adipogenic differentiation in hAMSCs (at 200 µM) and its downregulation of key adipogenic markers (C/EBPδ, PPARγ) establish it as a useful probe for studying the JNK-mediated pathways involved in obesity and metabolic syndrome [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Artemisic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.